molecular formula C19H36N6O5 B14520674 L-Alanyl-L-alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide CAS No. 62526-76-5

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide

Cat. No.: B14520674
CAS No.: 62526-76-5
M. Wt: 428.5 g/mol
InChI Key: LFPMIVBERLYHAP-PEDHHIEDSA-N
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Description

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide is a synthetic peptide compound composed of multiple alanine residues and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide typically involves the stepwise addition of alanine residues to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide is assembled on a solid resin support, with each amino acid being added sequentially. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. Automation and optimization of reaction conditions are crucial for efficient production. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if present, using reagents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Coupling reagents like DIC and HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction will yield free thiol groups.

Scientific Research Applications

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.

    Biology: Investigated for its potential role in protein-protein interactions and as a substrate for enzymatic studies.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based vaccines.

    Industry: Utilized in the development of novel materials and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, influencing their activity. The butyl group may enhance the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.

    L-Alanyl-L-phenylalanyl-L-alanyl-L-alanylglycine: A peptide with different amino acid composition, used in physicochemical studies.

Uniqueness

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide is unique due to its specific sequence of alanine residues and the presence of a butyl group. This combination may confer distinct properties, such as enhanced stability and specific binding interactions, making it valuable for various applications.

Properties

CAS No.

62526-76-5

Molecular Formula

C19H36N6O5

Molecular Weight

428.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C19H36N6O5/c1-7-8-9-21-16(27)11(3)23-18(29)13(5)25-19(30)14(6)24-17(28)12(4)22-15(26)10(2)20/h10-14H,7-9,20H2,1-6H3,(H,21,27)(H,22,26)(H,23,29)(H,24,28)(H,25,30)/t10-,11-,12-,13-,14-/m0/s1

InChI Key

LFPMIVBERLYHAP-PEDHHIEDSA-N

Isomeric SMILES

CCCCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCCCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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